6-Methoxy-2-(piperidin-1-ylcarbonyl)furo[2,3-b]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{6-METHOXYFURO[2,3-B]QUINOLINE-2-CARBONYL}PIPERIDINE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a methoxy group attached to a furoquinoline core, which is further linked to a piperidine ring through a carbonyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6-METHOXYFURO[2,3-B]QUINOLINE-2-CARBONYL}PIPERIDINE typically involves multi-step organic reactions. One common method includes the formation of the quinoline core through cyclization reactions, followed by the introduction of the methoxy group via methylation. The final step involves the coupling of the quinoline derivative with piperidine through a carbonyl linkage. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-{6-METHOXYFURO[2,3-B]QUINOLINE-2-CARBONYL}PIPERIDINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinolines .
Scientific Research Applications
1-{6-METHOXYFURO[2,3-B]QUINOLINE-2-CARBONYL}PIPERIDINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-{6-METHOXYFURO[2,3-B]QUINOLINE-2-CARBONYL}PIPERIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-{6-METHOXYFURO[2,3-B]QUINOLINE-2-CARBONYL}-4-(3-METHOXYPHENYL)PIPERAZINE
- 1-{6-METHOXYFURO[2,3-B]QUINOLINE-2-CARBONYL}-4-(4-NITROPHENYL)PIPERAZINE
Uniqueness
1-{6-METHOXYFURO[2,3-B]QUINOLINE-2-CARBONYL}PIPERIDINE stands out due to its specific structural features, such as the methoxy group and the furoquinoline core. These features contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H18N2O3 |
---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
(6-methoxyfuro[2,3-b]quinolin-2-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H18N2O3/c1-22-14-5-6-15-12(10-14)9-13-11-16(23-17(13)19-15)18(21)20-7-3-2-4-8-20/h5-6,9-11H,2-4,7-8H2,1H3 |
InChI Key |
NBVIJZCSUHGJCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC3=C(N=C2C=C1)OC(=C3)C(=O)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.